5-(Hydroxymethyl)pyridin-3-ol
Overview
Description
5-(Hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H7NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
Similar compounds such as pyridoxine, a form of vitamin b6, are known to be coenzymes for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Mode of Action
It is known that the compound can be produced from 5-(hydroxymethyl)furfural (hmf) in model systems, mostly at neutral ph values . This suggests that the compound may interact with its targets in a pH-dependent manner.
Biochemical Pathways
The formation of 6-(hydroxymethyl)pyridin-3-ol by ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds has been studied . This reaction pathway is general for the formation of pyridin-3-ols from 2-oxofurans . Thus, it explains the conversions of furfural into pyridin-3-ol and of 2-acetylfuran into 2-methylpyridin-3-ol .
Pharmacokinetics
Similar compounds such as pyridoxine are known to be water-soluble vitamins that are readily absorbed into tissues for immediate use .
Result of Action
Similar compounds such as pyridoxine are known to play a crucial role in the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Action Environment
The action of 5-(Hydroxymethyl)pyridin-3-ol is influenced by environmental factors such as pH and temperature . The compound was produced from HMF in model systems, mostly at neutral pH values, as a function of reaction times and temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives, such as pyridoxine, play a crucial role in biochemical reactions . Pyridoxine, for instance, is converted into pyridoxal phosphate, a coenzyme involved in the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid
Cellular Effects
Based on its structural similarity to other pyridine derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the hydroxymethylation of pyridin-3-ol. This reaction typically uses formaldehyde as the hydroxymethylating agent under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then converted to the final product .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-carboxypyridin-3-ol.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)piperidin-3-ol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Carboxypyridin-3-ol
Reduction: 5-(Hydroxymethyl)piperidin-3-ol
Substitution: Various substituted pyridin-3-ol derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
- 2-Pyridinemethanol, 5-hydroxy-
Uniqueness
5-(Hydroxymethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUNKIQRHSZSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615340 | |
Record name | 5-(Hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51035-70-2 | |
Record name | 5-(Hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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